12(S)-Hete 12(S)-Hete 12(S)-HETE is a HETE having a (12S)-hydroxy group and (5Z)-, (8Z)-, (10E)- and (14Z)-double bonds. It has a role as a pro-angiogenic agent and a human metabolite. It is a HETE and a (5Z,8Z,10E,14Z)-12-hydroxyicosatetraenoic acid. It is a conjugate acid of a 12(S)-HETE(1-). It is an enantiomer of a 12(R)-HETE.
A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274(3):1545-51; J Natl Cancer Inst 1994; 86(15):1145-51)
Brand Name: Vulcanchem
CAS No.: 54397-83-0
VCID: VC21110062
InChI: InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m0/s1
SMILES: CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol

12(S)-Hete

CAS No.: 54397-83-0

Cat. No.: VC21110062

Molecular Formula: C20H32O3

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

12(S)-Hete - 54397-83-0

Specification

Description 12(S)-HETE is a HETE having a (12S)-hydroxy group and (5Z)-, (8Z)-, (10E)- and (14Z)-double bonds. It has a role as a pro-angiogenic agent and a human metabolite. It is a HETE and a (5Z,8Z,10E,14Z)-12-hydroxyicosatetraenoic acid. It is a conjugate acid of a 12(S)-HETE(1-). It is an enantiomer of a 12(R)-HETE.
A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274(3):1545-51; J Natl Cancer Inst 1994; 86(15):1145-51)
CAS No. 54397-83-0
Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
IUPAC Name (5Z,8Z,10E,12S,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m0/s1
Standard InChI Key ZNHVWPKMFKADKW-LQWMCKPYSA-N
Isomeric SMILES CCCCC/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)O
SMILES CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Canonical SMILES CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Appearance Assay:≥98%A solution in ethanol

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